2-Aminobenzamide

Thermodynamics Physical chemistry Isomer comparison

2-Aminobenzamide (2-AB) is the most extensively validated and cost-effective fluorescent label for routine N-glycan analysis, compatible with HILIC-UPLC-FLR, HPAE-PAD, and MS platforms. Its ortho-amine enables unique intramolecular hydrogen bonding essential for glycan labeling fluorescence, HDAC/PARP inhibitor zinc-binding, and clean dehydration to 2-aminobenzonitrile without amino protection. Procure this scaffold for selective HDAC3 inhibitor development (>11-fold selectivity over pan-HDACs) or as a PARP-1 tool compound (IC50 ~30 µM). Substituting with isomeric aminobenzamides risks experimental failure.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 88-68-6
Cat. No. B116534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzamide
CAS88-68-6
Synonymso-Amino-benzamide;  2-Aminobenzamide;  2-Aminobenzenecarboxamide;  2-Carbamoylaniline;  Anthranilamide;  Anthranilimidic acid;  NSC 38768;  SR 4327;  o-Aminobenzamide;  o-Carbamoylaniline; 
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)N
InChIInChI=1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
InChIKeyPXBFMLJZNCDSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol;  very soluble in ethyl ether, benzene;  very soluble in ethyl acetate
In water, 2,100 mg/L at 25 °C (est)
>20.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzamide CAS 88-68-6: Core Properties and Industrial Procurement Relevance


2-Aminobenzamide (CAS 88-68-6), also known as anthranilamide, is an ortho-substituted aromatic amide (C₇H₈N₂O; MW 136.15) with a primary amine at the 2-position of the benzamide ring [1]. This substitution pattern confers distinct physicochemical, spectroscopic, and reactivity profiles compared to its meta- and para- isomers, underpinning its utility as a selective fluorescent glycan label, a zinc-binding group in HDAC/PARP inhibitors, and a versatile synthetic intermediate [2].

Why 2-Aminobenzamide Cannot Be Replaced by Generic Benzamide Analogs in Critical Applications


Substitution of 2-aminobenzamide with isomeric aminobenzamides (3- or 4-aminobenzamide) or other benzamide derivatives (e.g., benzamide itself, anthranilic acid) often leads to significant loss of function or irreproducible results [1]. This is because the ortho-amino group enables unique intramolecular hydrogen bonding that alters solubility, fluorescence quantum yield, and metal chelation geometry—properties essential for glycan labeling, HDAC inhibition, and coordination chemistry [2]. Procurement decisions based solely on structural similarity without accounting for these quantitative differences risk experimental failure and wasted resources.

Quantitative Differentiation of 2-Aminobenzamide from Isomers and Analogs: A Comparative Evidence Guide


Thermodynamic Stability: Ortho-Isomer Exhibits Highest Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation in the gaseous phase for ortho-aminobenzamide (2-aminobenzamide) is −(113.1±1.5) kJ·mol⁻¹, which is significantly more negative than that of meta-aminobenzamide (−(98.9±1.6) kJ·mol⁻¹) and para-aminobenzamide (−(100.3±1.6) kJ·mol⁻¹) [1]. This indicates a higher thermodynamic stability for the ortho-isomer in the gas phase.

Thermodynamics Physical chemistry Isomer comparison

Dehydration Reactivity: Exclusive Conversion to 2-Aminobenzonitrile Without Amino Protection

Under identical dehydration conditions (phenylphosphonic dichloride in pyridine), only 2-aminobenzamide underwent smooth conversion to 2-aminobenzonitrile without requiring protection of the amino group [1]. In contrast, 3-aminobenzamide and 4-aminobenzamide failed to yield the corresponding aminobenzonitriles under the same conditions.

Organic synthesis Dehydration Isomer selectivity

Fluorescence Labeling Sensitivity: 2-AB Is 15-Fold Less Sensitive Than Procainamide in FLR Detection

In a head-to-head comparison of N-glycan derivatization agents, procainamide (ProA) labeled glycans produced 15-fold higher fluorescence (FLR) signal intensities compared to 2-aminobenzamide (2-AB) labeled glycans, while RapiFluor-MS (RF-MS) provided 68-fold higher MS sensitivity than 2-AB [1]. 2-AB exhibited the lowest overall sensitivity among the three labels tested.

Glycan analysis Fluorescence labeling HILIC-UPLC-FLR-MS

Solid-Phase Derivatization Recovery: 20–30% Higher Yield vs. In-Solution Method

When 2-aminobenzamide (2-AB) labeling was performed via solid-phase reductive amination on graphitized carbon sorbents, sample recovery increased by 20–30% compared to the conventional in-solution derivatization method [1]. This improvement was demonstrated using neutral and sialylated standard glycans with HPLC and MALDI-TOF MS analysis.

Glycomics Sample preparation Reductive amination

HDAC3 Selectivity: 2-Aminobenzamide-Derived Inhibitor Shows 11.68-Fold Preference Over Pan-HDACs

A 2-aminobenzamide-based compound (compound 26c) exhibited 11.68-fold selectivity for HDAC3 over pan-HDAC isoforms, outperforming the prototype HDAC3 inhibitor BG45 [1]. This selectivity profile is attributed to the 2-aminobenzamide zinc-binding group, which engages the catalytic zinc ion with a geometry distinct from hydroxamate-based inhibitors.

Epigenetics HDAC inhibition Drug discovery

PARP-1 Inhibition Potency: 2-Aminobenzamide IC50 of ~30 µM, Comparable to Benchmark 3-Aminobenzamide

2-Aminobenzamide inhibits poly(ADP-ribose) polymerase-1 (PARP-1) with an IC50 of approximately 30 µM (3.00E+4 nM) in purified enzyme assays, a value comparable to the classic benchmark inhibitor 3-aminobenzamide, which also exhibits an IC50 of ~30 µM [1][2]. This places 2-aminobenzamide among the first-generation PARP inhibitors, though it is significantly less potent than modern clinical candidates.

PARP inhibition DNA repair Cancer research

Evidence-Backed Procurement Scenarios for 2-Aminobenzamide (CAS 88-68-6)


Routine N-Glycan Profiling by HPLC-FLR Where Established Protocols and Low Cost Are Prioritized

Despite lower absolute sensitivity compared to Procainamide or RapiFluor-MS [1], 2-aminobenzamide (2-AB) remains the most extensively validated and cost-effective label for routine N-glycan analysis. Its compatibility with HILIC-UPLC-FLR, HPAE-PAD, and various MS platforms makes it the default choice for quality control of biotherapeutics and academic glycoscience labs where sample abundance is not limiting.

Synthesis of 2-Aminobenzonitrile via Direct Dehydration Without Protecting Groups

The unique ability of 2-aminobenzamide to undergo clean dehydration to 2-aminobenzonitrile without amino group protection [2] offers a streamlined, atom-economical route to this valuable nitrile intermediate. Procurement of 2-aminobenzamide for this specific transformation avoids the additional steps and costs associated with isomeric aminobenzamides, which fail to react under identical conditions.

Development of Isoform-Selective HDAC Inhibitors Utilizing the 2-Aminobenzamide Zinc-Binding Group

The 2-aminobenzamide moiety confers class I HDAC selectivity and, when appropriately elaborated, can achieve HDAC3 selectivity exceeding 11-fold over pan-HDACs [3]. Medicinal chemistry teams seeking to develop selective epigenetic probes or anticancer leads should procure 2-aminobenzamide as a core building block, as the scaffold is well-represented in patent literature and clinical candidates (e.g., entinostat).

Mechanistic Studies of PARP-1 Inhibition Using a Well-Characterized First-Generation Inhibitor

With a PARP-1 IC50 of ~30 µM—comparable to the classic inhibitor 3-aminobenzamide [4]—2-aminobenzamide serves as a useful tool compound for studying the cellular effects of moderate PARP inhibition. Its distinct substitution pattern may offer advantages in selectivity or cellular permeability that warrant investigation over 3-aminobenzamide in specific experimental contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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